molecular formula C11H12N2O2S B8451836 2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile

2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile

Cat. No. B8451836
M. Wt: 236.29 g/mol
InChI Key: QNGKRFROLBNJAJ-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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properties

Product Name

2-(1,1-Dioxo-1lambda6-[1,2]thiazinan-2-yl)-benzonitrile

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(1,1-dioxothiazinan-2-yl)benzonitrile

InChI

InChI=1S/C11H12N2O2S/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-16(13,14)15/h1-2,5-6H,3-4,7-8H2

InChI Key

QNGKRFROLBNJAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Added to a solution of 1,1-dioxo[1,2]thiazinane (3.37 g, 25 mmol) in dimethylformamide (35 mL) was sodium hydride (0.675 g, 25 mmol, 95%) and the mixture stirred at room temperature for 15 min. 2-Fluorobenzonitrile (3.37 mL, 31.3 mmol) was added and the mixture stirred at 80° C. for 18 h. The mixture was cooled, diluted with water and extracted with ethyl acetate. The organic phase was washed with water and brine, then dried (Na2SO4) and concentrated. The residue was purified by flash chromatography (SiO2) eluting with 10%-100% ethyl acetate/hexane. The isolated solid was recrystallized from hot ethyl acetate/hexane (2:1) to give the title compound as white crystals (4.15 g, 70% yield). 1H-NMR (300 MHz, CDCl3) δ ppm: 7.70 (1H, dd, J=7.7, 1.1 Hz), 7.64–7.53 (2H, m), 7.41 (1H, td, J=7.3, 1.6 Hz), 3.72 (2H, t, J=5.5 Hz), 3.32 (2H, t, J=6.0 Hz), 2.40–2.32 (2H, m), 2.05–1.97 (2H, m). LCMS [M+H]+ calcd for C11H12N2O2S: 237.06; found: 237.10.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

Sodium hydride (0.675 g, 25 mmol, 95%) was added to a solution of 1,1-dioxo[1,2]thiazinane (3.37 g, 25 mmol) in dimethylformamide (35 mL) and the mixture stirred at room temperature for 15 min. 2-Fluorobenzonitrile (3.37 mL, 31.3 mmol) was added and the mixture stirred at 80° C. for 18 h. The mixture was cooled, diluted with water and extracted with ethyl acetate. The organic phase was washed with water and brine, then dried (Na2SO4) and concentrated. The residue was purified by flash chromatography (SiO2) eluting with 10%-100% ethyl acetate/hexane. The isolated solid was recrystallized from hot ethyl acetate/hexane (2:1) to give the title compound as white crystals (4.15 g, 70% yield). 1H-NMR (300 MHz, CDCl3) 5 ppm: 7.70 (1H, dd, J=7.7, 1.1 Hz), 7.64-7.53 (2H, m), 7.41 (1H, td, J=7.3, 1.6 Hz), 3.72 (2H, t, J=5.5 Hz), 3.32 (2H, t, J=6.0 Hz), 2.40-2.32 (2H, m), 2.05-1.97 (2H, m). LCMS [M+H]+ calcd for C11H12N2O2S: 237.06; found: 237.10.
Quantity
0.675 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (0.54 g, 95%, 20 mmol) in DMF (25 mL) was added [1,2]thiazinane 1,1-dioxide (2.70 g, 20 mmol). After stirring the mixture at room temperature for 15 min, 2-fluorobenzonitrile (2.7 mL, 25 mmol) was added and the resulting mixture was stirred at 80° C. for 18 h, cooled, diluted with water and the resulting solid filtered. The mother liquor was concentrated and the residue was recrystalized from 1:1 ethyl acetate/hexanes to yield the title product as an orange solid (3.47 g, 74% yield). 1HNMR (500 MHz, CDCl3) δ: 7.69 (1H, dd, J=7.63, 1.23 Hz), 7.62–7.55 (2H, m) 7.40 (1H, t, J=7.63 Hz), 3.72 (2H, t, J=5.19 Hz), 3.31 (2H, t, J=6.10 Hz), 2.39–2.34 (2H, m), 2.04–1.99 (2H, m). LCMS calcd for C11H13N2O2S (M+H): 237.29; found: 237.26.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
74%

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